molecular formula C20H20N6OS2 B11603752 2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)acetamide

2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)acetamide

Cat. No.: B11603752
M. Wt: 424.5 g/mol
InChI Key: WNJFRRGJWKNQTO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid comprising a [1,2,4]triazino[5,6-b]indole core substituted with an ethyl group at position 5, linked via a sulfanyl-acetamide bridge to a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety. Its molecular formula is C₁₉H₁₉N₇OS₂, with a molecular weight of 433.53 g/mol (calculated from structural analogs in ).

Properties

Molecular Formula

C20H20N6OS2

Molecular Weight

424.5 g/mol

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H20N6OS2/c1-2-26-14-9-5-3-7-12(14)17-18(26)23-20(25-24-17)28-11-16(27)22-19-21-13-8-4-6-10-15(13)29-19/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,21,22,27)

InChI Key

WNJFRRGJWKNQTO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common approach is the reaction of 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with a suitable benzothiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of triazinoindole-benzothiazole hybrids. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound Ethyl at triazinoindole; tetrahydrobenzothiazole C₁₉H₁₉N₇OS₂ 433.53 Reference compound
2-[(5-Methyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(tetrahydrobenzothiazol-2-yl)acetamide Methyl at triazinoindole C₁₈H₁₇N₇OS₂ 419.49 Smaller alkyl group (methyl vs. ethyl)
2-[(5-Allyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide Allyl at triazinoindole; 6-methylbenzothiazole C₂₈H₂₂N₆OS₂ 522.65 Bulkier substituent (allyl) and aromatic extension
2-[(5-Ethyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide Ethyl at triazinoindole; 1,3,4-thiadiazole C₁₅H₁₃N₇OS₂ 371.44 Simplified heterocycle (thiadiazole vs. benzothiazole)

Spectral Data and Physical Properties

Key spectral features across analogs:

Compound IR Peaks (cm⁻¹) ¹H NMR (δ ppm, DMSO-d₆) Melting Point (°C)
Target Compound ~3260 (–NH), 1670 (C=O), 1250 (–C–S–) Expected peaks: 5.4 (–CH₂–), 7.2–8.4 (aromatic H) Not reported
Methyl Analog () 3262 (–NH), 1671 (C=O) Similar to target compound Not reported
Thiadiazole Derivative () Not reported 5.38 (–CH₂–), 7.2–8.36 (aromatic H) Not reported
Naphthalene-Triazole Acetamide () 1671–1682 (C=O), 1254–1275 (–C–O–) 5.38–5.48 (–CH₂–), 7.20–8.61 (aromatic H) 160–290 (varies)

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